Ethyl 4-(4-methoxyphenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a complex organic compound classified within the pyrazolopyridine family. This compound is characterized by a pyrazole ring fused with a pyridine ring, which imparts unique chemical and biological properties. Its molecular formula is C18H19N3O4, and it has a molecular weight of approximately 341.36 g/mol. The compound is identified by its CAS number 174842-34-3 and is used in various scientific applications due to its potential pharmacological activities .
The synthesis of ethyl 4-(4-methoxyphenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate typically involves multi-step organic reactions. A common synthetic route includes the reaction of 4-methoxyphenol with ethyl 4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate under basic conditions. This reaction is generally conducted in the presence of potassium carbonate in a solvent such as dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
The molecular structure of ethyl 4-(4-methoxyphenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate features a pyrazolo[3,4-b]pyridine core with specific substituents that influence its properties. The presence of the methoxy group and the ethyl ester contributes to its reactivity and biological activity.
Ethyl 4-(4-methoxyphenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate can undergo various chemical reactions due to its functional groups:
The oxidation reactions yield phenolic derivatives while reduction leads to alcohol derivatives. Substitution reactions depend on the nucleophiles used and can produce various substituted derivatives based on reaction conditions.
The mechanism of action for ethyl 4-(4-methoxyphenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate involves interactions at the molecular level with biological targets. Research indicates that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit significant biological activities including anti-inflammatory and antitumor effects.
The compound interacts with specific receptors or enzymes in biological systems, leading to therapeutic effects that are being studied for potential applications in pharmacology.
Ethyl 4-(4-methoxyphenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate possesses distinct physical and chemical properties that are crucial for its applications:
Relevant analyses indicate favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties which enhance its potential for therapeutic use .
Ethyl 4-(4-methoxyphenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has several scientific uses:
Research continues to investigate the full range of biological activities and potential therapeutic applications of this compound within medicinal chemistry and drug development contexts .
Pyrazolo[3,4-b]pyridines represent a structurally distinctive class of fused N-heterocycles formed through the angular fusion of pyrazole and pyridine rings at the [3,4-b] positions. This configuration generates a bicyclic system with two principal tautomeric forms: 1H- and 2H-pyrazolo[3,4-b]pyridine. Computational and experimental studies have unequivocally established the dominance of the 1H-tautomer, which exhibits greater stability by ~37 kJ/mol (9 kcal/mol) due to its ability to maintain aromaticity across both rings, unlike the 2H-counterpart [1] [9].
The journey of this scaffold began in 1908 with Ortoleva’s synthesis of the first monosubstituted 1H-pyrazolo[3,4-b]pyridine (R3 = Ph) via iodine-mediated cyclization of diphenylhydrazone and pyridine [1]. Bulow’s subsequent work in 1911 expanded the synthetic repertoire using 1-phenyl-3-methyl-5-amino-pyrazole and 1,3-diketones under acidic conditions [1]. Over a century of optimization has yielded >300,000 documented 1H-pyrazolo[3,4-b]pyridines referenced in >5,500 scientific publications and 2,400 patents, reflecting their profound significance in drug discovery [1] [9].
Table 1: Historical Development of Pyrazolo[3,4-b]pyridine Derivatives in Therapeutics
Time Period | Key Advancements | Therapeutic Applications |
---|---|---|
1908–1911 | Initial synthesis by Ortoleva & Bulow | Foundation for heterocyclic chemistry |
1950s–1990s | Tautomeric studies, ring closure methodologies | Antimicrobials, herbicides |
2000–2010 | Kinase inhibitor designs (e.g., GSK-3 inhibitors) | Anticancer agents, CNS modulators |
2011–Present | FDA-approved drugs (Riociguat 2013, Vericiguat 2021) | Cardiovascular disease, kinase modulation |
Medicinal chemistry has leveraged the scaffold’s bioisosteric resemblance to purine nucleobases (adenine/guanine), enabling targeted interactions with ATP-binding sites of kinases and phosphodiesterases. Clinically, this is exemplified by Riociguat (Adempas®), a soluble guanylate cyclase stimulator approved in 2013 for pulmonary hypertension, and Vericiguat (Verquvo®), a heart failure therapeutic approved in 2021 [9]. The scaffold’s versatility is further demonstrated in diverse therapeutic areas:
The strategic incorporation of substituents at N1, C3, C4, C5, and C6 positions exploits bioisosteric principles to optimize pharmacodynamics, pharmacokinetics, and synthetic feasibility. Analysis of >300,000 compounds reveals that N1-methylation occurs in 31.78% of derivatives, while C3-methylation appears in 46.77% [1]. The compound ethyl 4-(4-methoxyphenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS 174842-34-3; MW 341.37 g/mol) exemplifies this rational design:
Table 2: Bioisosteric Roles of Substituents in Target Compound
Structural Element | Bioisosteric Rationale | Impact on Molecular Properties |
---|---|---|
1,3-Dimethyl groups | N1-methyl: Blocks tautomerism, enforces 1H-form; C3-methyl: Electron donation, steric shielding | Enhanced metabolic stability, logP increase (≈2.5), enforced planar bioactive conformation |
4-(4-Methoxyphenoxy) | Aryl ether mimic of catechols; Methoxy group: Modulated electron donation | Balanced lipophilicity (predicted LogP ~3.9), H-bond acceptor capacity, π-π stacking capability |
Ethyl ester (C5) | Carboxylic acid prodrug motif or polar anchor | Tunable solubility, synthetic handle for hydrolysis to active acid |
N1/C3-Dimethyl Synergy: Methylation at N1 prevents undesired tautomerism and enforces the pharmacologically relevant 1H-tautomer. Concurrent C3-methylation enhances electron density at the pyridine ring, improving interactions with hydrophobic enzyme pockets. This dual methylation strategy is validated clinically in Vericiguat’s dimethylated pyrazolopyridine core [9]. Statistically, methyl is the predominant N1 substituent (31.78% prevalence) due to its metabolic stability and synthetic accessibility via N-alkylation of pyrazole precursors [1] [9].
4-(4-Methoxyphenoxy) Group: This substituent acts as a multi-functional bioisostere:
Structural Formula with Bioisosteric Annotation:
OCH₂CH₃ │ C=O │ ┌───┐ OCH₃ N═C│ │C─O─C≡C─C≡C │ │ │ │ └N─C C─N(CH₃) │ │ CH₃ │ └───────┘ Core: Pyrazolo[3,4-b]pyridine Blue: 1,3-Dimethyl bioisosteres Green: 4-(4-Methoxyphenoxy) group Purple: Ethyl ester (hydrolyzable to acid)
The ethyl ester at C5 serves dual roles: as a carboxylic acid bioisostere (masking polar ionizable groups) and as a synthetic handle for further derivatization. Hydrolysis yields the corresponding acid, which may enhance target binding through ionic interactions—a strategy employed in kinase inhibitor scaffolds like pyrazolopyridine-based fibroblast growth factor receptor (FGFR) inhibitors [9].
Table 3: Calculated Physicochemical Properties of Ethyl 4-(4-methoxyphenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Property | Value | Relevance to Drug Design |
---|---|---|
Molecular Formula | C₁₈H₁₉N₃O₄ | Balanced C/H ratio for drug-like properties |
Molecular Weight | 341.37 g/mol | Within optimal range (200–500 Da) |
SMILES | O=C(C1=CN=C(N(C)N=C2C)C2=C1OC3=CC=C(OC)C=C3)OCC | Encodes atomic connectivity for property prediction |
Hydrogen Bond Acceptors | 7 | Facilitates target binding but may reduce permeability |
Predicted cLogP | ~3.9 (est.) | Ideal for oral absorption (LogP 1–5) |
ConclusionEthyl 4-(4-methoxyphenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate exemplifies the strategic application of heterocyclic architectonics in medicinal chemistry. Its design harnesses the intrinsic bioactivity of the pyrazolopyridine core—validated by over a century of pharmacological research—while optimizing substituent effects through bioisosteric principles. The 1,3-dimethyl groups enforce tautomeric control and metabolic stability, while the 4-(4-methoxyphenoxy) moiety balances lipophilicity and target engagement potential. This compound serves as a versatile intermediate poised for further therapeutic development across kinase modulation, antimicrobial, and anticancer domains.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1